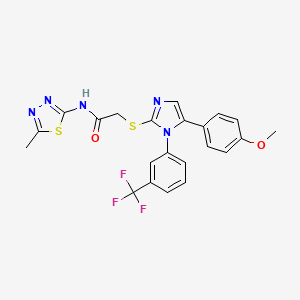

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a central imidazole core substituted with 4-methoxyphenyl and 3-(trifluoromethyl)phenyl groups. A thioacetamide bridge connects the imidazole moiety to a 5-methyl-1,3,4-thiadiazole ring . Its molecular formula is C₂₃H₁₈F₃N₅O₂S₂, with a molecular weight of 525.55 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O2S2/c1-13-28-29-20(34-13)27-19(31)12-33-21-26-11-18(14-6-8-17(32-2)9-7-14)30(21)16-5-3-4-15(10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYXMZAMWUYTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Imidazole ring : Known for its role in various biological processes.

- Thioether linkage : Impacts the reactivity and interaction with biological targets.

- Trifluoromethyl group : Enhances lipophilicity, potentially improving cell membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the methoxyphenyl and trifluoromethyl groups via substitution reactions.

- Final coupling with the thiadiazole derivative to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the imidazole and thiadiazole classes. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |

| MCF7 (Breast Cancer) | 0.67 | |

| PC-3 (Prostate Cancer) | 0.80 | |

| HCT116 (Colon Cancer) | 0.87 |

These findings suggest that compounds similar to This compound exhibit significant cytotoxicity against cancer cells, potentially due to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as EGFR and Src kinase, which are critical in cancer cell proliferation and survival .

- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have been conducted to further elucidate the biological effects of related compounds:

- Zhang et al. (2023) : Investigated a series of imidazole derivatives for their anticancer properties. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating higher potency .

- Molecular Docking Studies : Conducted on various derivatives indicated strong binding affinities to target proteins involved in cancer progression, supporting the potential for these compounds as therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Thiadiazole vs. Thiazole: The target compound’s 5-methyl-1,3,4-thiadiazole ring (vs.

- Aryl Group Modifications: The 3-(trifluoromethyl)phenyl group in the target compound (vs. 4-fluorophenyl in Compound 9 ) introduces stronger electron-withdrawing effects and lipophilicity, which may improve membrane permeability.

Analogues with Varied Heterocyclic Cores

- Benzimidazole-Triazole-Thiazole Hybrids (Compounds 9a–9e) : These compounds replace the imidazole core with benzimidazole and incorporate triazole linkers. The thiazole-triazole-acetamide scaffold in 9a–9e exhibits distinct hydrogen-bonding capabilities compared to the target compound’s imidazole-thiadiazole system, suggesting divergent biological targeting (e.g., α-glucosidase vs. cyclooxygenase inhibition).

- Oxadiazole Derivatives (Compound 4 ) : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives highlight the impact of replacing thiadiazole with oxadiazole. Oxadiazoles’ lower polarity may reduce solubility but improve CNS penetration.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically including:

- Imidazole ring formation : Condensation of aldehydes and amines under acidic/basic conditions (e.g., using NH₄OAc as a catalyst) .

- Thioacetamide coupling : Reaction of imidazole-2-thiol intermediates with chloroacetamide derivatives using K₂CO₃ in acetone or DMF .

- Substituent introduction : Electrophilic substitution or cross-coupling (e.g., Suzuki) for aryl group attachment .

Q. Optimization strategies :

Q. What analytical techniques are critical for structural validation?

- NMR spectroscopy : Confirm regiochemistry of imidazole and thiadiazole substituents (e.g., ¹H NMR δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Verify molecular weight (calculated for C₂₅H₂₀F₃N₅O₂S₂: 555.11 g/mol) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

- Derivatization : Synthesize analogs by modifying:

- Biological assays : Test analogs against target enzymes (e.g., COX-1/2) using IC₅₀ measurements and molecular docking (e.g., AutoDock Vina) .

Q. Data analysis :

| Substituent | IC₅₀ (COX-2) | Binding affinity (kcal/mol) |

|---|---|---|

| 4-Methoxyphenyl | 0.12 µM | -9.8 |

| 3-Nitrophenyl | 0.45 µM | -7.2 |

Q. How to resolve contradictions in reported biological activity data across studies?

Case example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–16 µg/mL). Resolution strategies :

- Standardize assay conditions : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods .

- Control for solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .

- Validate via orthogonal assays : Compare disk diffusion vs. time-kill kinetics .

Q. What methodologies are effective for studying the compound’s thermal stability and degradation pathways?

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Common side reactions :

Q. Optimized protocol :

| Step | Conditions | Yield |

|---|---|---|

| Imidazole formation | NH₄OAc, 120°C, microwave, 2h | 85% |

| Thioacetamide coupling | K₂CO₃, DMF, RT, 12h | 78% |

Methodological Challenges

Q. How to address low solubility in aqueous buffers for in vitro assays?

Q. What computational tools are suitable for predicting metabolic liabilities?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., methoxy demethylation) .

- Key metabolic hotspots :

- Trifluoromethyl group : Resistant to oxidation .

- Thiadiazole ring : Prone to glutathione conjugation .

Data Reproducibility

Q. How to ensure reproducibility in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.